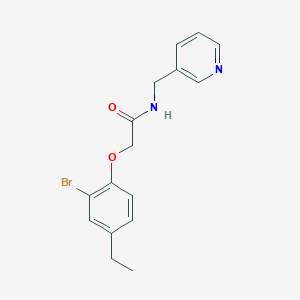
2-(2-bromo-4-ethylphenoxy)-N-(3-pyridinylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-bromo-4-ethylphenoxy)-N-(3-pyridinylmethyl)acetamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known as BPA and is used in various research studies as a tool to investigate the mechanism of action and physiological effects of different compounds.
Wirkmechanismus
The mechanism of action of 2-(2-bromo-4-ethylphenoxy)-N-(3-pyridinylmethyl)acetamide is not fully understood. However, it is believed that this compound interacts with certain receptors in the central nervous system, which leads to changes in neurotransmitter release and ultimately affects the physiological responses of the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to have effects on the central nervous system, including changes in neurotransmitter release and modulation of synaptic transmission. Additionally, this compound has been shown to have effects on various biochemical pathways, including the regulation of gene expression and protein synthesis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(2-bromo-4-ethylphenoxy)-N-(3-pyridinylmethyl)acetamide in lab experiments is its ability to modulate the central nervous system and various biochemical pathways. This makes it a useful tool for investigating the effects of different compounds on these pathways. However, one limitation of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research involving 2-(2-bromo-4-ethylphenoxy)-N-(3-pyridinylmethyl)acetamide. One direction is to further investigate its mechanism of action and how it interacts with different receptors in the central nervous system. Another direction is to study its effects on different biochemical pathways and how it can be used as a tool to investigate the effects of different compounds on these pathways. Additionally, future research could focus on developing new compounds based on the structure of this compound that have improved pharmacological properties and can be used to treat various diseases.
Synthesemethoden
The synthesis of 2-(2-bromo-4-ethylphenoxy)-N-(3-pyridinylmethyl)acetamide can be achieved through a multistep process. The first step involves the reaction of 2-bromo-4-ethylphenol with sodium hydride to form the corresponding phenoxide. This is followed by the reaction of the phenoxide with 3-pyridinemethanol to form the desired product.
Wissenschaftliche Forschungsanwendungen
2-(2-bromo-4-ethylphenoxy)-N-(3-pyridinylmethyl)acetamide has been used in various scientific research studies as a tool to investigate the mechanism of action and physiological effects of different compounds. This compound has been used to study the effects of different drugs on the central nervous system, as well as the effects of different compounds on various biochemical pathways.
Eigenschaften
Molekularformel |
C16H17BrN2O2 |
|---|---|
Molekulargewicht |
349.22 g/mol |
IUPAC-Name |
2-(2-bromo-4-ethylphenoxy)-N-(pyridin-3-ylmethyl)acetamide |
InChI |
InChI=1S/C16H17BrN2O2/c1-2-12-5-6-15(14(17)8-12)21-11-16(20)19-10-13-4-3-7-18-9-13/h3-9H,2,10-11H2,1H3,(H,19,20) |
InChI-Schlüssel |
YZMFVGFRCMDKNG-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C(C=C1)OCC(=O)NCC2=CN=CC=C2)Br |
Kanonische SMILES |
CCC1=CC(=C(C=C1)OCC(=O)NCC2=CN=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxyphenyl}-6-chloro-9-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B296584.png)


![4-[(4-methylpiperazin-1-yl)-sulfanylmethylidene]cyclohexa-2,5-dien-1-one](/img/structure/B296588.png)
![2-(4-benzyl-1-piperazinyl)-5-[4-(dimethylamino)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B296590.png)

![5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(4-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B296594.png)

![(6Z)-3-(2-chlorophenyl)-6-(2,3-dimethoxybenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B296601.png)
![4-[({[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B296603.png)
![3-[({[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B296604.png)
![N-(3-bromo-4-chlorophenyl)-2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B296605.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B296607.png)
![N-[(5-{[2-(4-bromo-3-methylanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-4-methylbenzamide](/img/structure/B296610.png)
